3-(1-bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine;oxalic acid
Overview
Description
3-(1-Bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a bromonaphthalene moiety linked to a propan-2-ylpropan-1-amine group through an ether linkage, and it is often associated with oxalic acid as a counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine typically involves multiple steps, starting from commercially available precursors One common method involves the bromination of naphthalene to obtain 1-bromonaphthalene, followed by the formation of the ether linkage through a nucleophilic substitution reaction with a suitable alkoxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromonaphthalene moiety or the amine group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
Scientific Research Applications
3-(1-Bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Bromonaphthalen-2-yl)oxypropan-2-one
- Methyl 2-(6-bromonaphthalen-2-yl)oxyacetate
- 2-Benzyl-1-bromonaphthalene
Uniqueness
3-(1-Bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromonaphthalene and amine moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-(1-bromonaphthalen-2-yl)oxy-N-propan-2-ylpropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO.C2H2O4/c1-12(2)18-10-5-11-19-15-9-8-13-6-3-4-7-14(13)16(15)17;3-1(4)2(5)6/h3-4,6-9,12,18H,5,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCFNUZJHLSFRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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